REACTION_CXSMILES
|
[Li]CCCC.C([Mg]Cl)CCC.Br[C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([Br:19])[N:14]=1.CN([CH:23]=[O:24])C.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C1(C)C=CC=CC=1.O>[Br:19][C:15]1[N:14]=[C:13]([CH:23]=[O:24])[CH:18]=[CH:17][CH:16]=1
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Name
|
|
Quantity
|
4.74 g
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Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1)Br
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
1.9 g
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Type
|
reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
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C(CC(O)(C(=O)O)CC(=O)O)(=O)O
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
|
UNSPECIFIED
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Setpoint
|
-10 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at −10° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature between −10° C. and 0° C
|
Type
|
CUSTOM
|
Details
|
the temperature below −5° C
|
Type
|
STIRRING
|
Details
|
The resulting suspension was stirred at −10° C. for 2.5 h
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
was transferred via cannula to a −10° C.
|
Type
|
WAIT
|
Details
|
to stand between −5° C. and −10° C. for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 20° C
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified (SiO2: 10% ethyl acetate/hexanes)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC(=N1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.94 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |